2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound is a tetrahydroquinoline-based acetamide derivative featuring a 4-methylphenoxy group and a 1-(2-methylpropyl) substituent. Its structure combines a bicyclic tetrahydroquinolinone core with an acetamide side chain, which is critical for modulating biological activity, particularly in targeting enzymes or receptors associated with inflammation or cancer .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-20-10-7-18(12-17(20)6-11-22(24)26)23-21(25)14-27-19-8-4-16(3)5-9-19/h4-5,7-10,12,15H,6,11,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSGXOJSQRZCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the acetamide group and the methylphenoxy moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analog: 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Core Structure: Shares a dihydroquinolinone backbone but incorporates a sulfanyl group and a 4-methylphenyl acetamide moiety.
- Key Differences: Substituents: The target compound lacks the chloro and phenyl groups at the quinolinone core but includes a 4-methylphenoxy group. Molar Mass: The analog has a higher molar mass (434.94 g/mol vs. hypothetical ~380–400 g/mol for the target) due to the sulfur atom and chlorine substituent.
- Implications: The sulfanyl group in the analog may enhance hydrogen bonding, whereas the 4-methylphenoxy group in the target could improve lipophilicity and membrane permeability.
Morpholinone-Based Acetamides
- Core Structure : Morpholin-2-one derivatives (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide).
- Key Differences: Ring System: Morpholinone vs. tetrahydroquinolinone. The latter’s fused bicyclic system may confer rigidity and stronger receptor binding. Substituents: The morpholinone derivatives include acetyl or methylsulfonyl groups, which are absent in the target compound.
- Synthetic Methods: Both use anhydrous conditions and recrystallization for purification, but the target likely requires more complex cyclization steps for the tetrahydroquinolinone core .
Thiazolidinone and Quinoxaline Derivatives
- Thiazolidinone Acetamides: Feature a 4-oxothiazolidin-3-yl group, which introduces a sulfur atom and a five-membered ring. These compounds are reported for antimicrobial activity .
- Quinoxaline Acetamides: Include a diphenylquinoxaline moiety, enhancing π-π stacking interactions. Their higher melting points (e.g., 230–232°C for compound 4a ) suggest greater crystallinity compared to the target compound.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Complexity: The target compound’s tetrahydroquinolinone core likely requires multi-step synthesis involving cyclization and acetamide coupling, similar to methods in .
- Bioactivity Predictions: The 4-methylphenoxy group may enhance metabolic stability compared to sulfanyl or chloro substituents in analogs .
- Thermal Stability : The absence of sulfur or chlorine in the target compound could result in a lower melting point than its analogs, influencing formulation strategies.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 300.40 g/mol. The structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities, including anticancer properties.
Anticancer Activity
Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. For instance, a study evaluated several tetrahydroquinoline derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications in the side chains significantly influenced their anticancer activity.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2 | HepG2 | 12.5 | Induction of apoptosis |
| 3 | MCF-7 | 15.0 | Inhibition of topoisomerase II |
| 4 | A549 | 10.0 | Disruption of mitochondrial function |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of related compounds. A study assessed the antimicrobial properties of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that certain structural features enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 20 |
| B | Escherichia coli | 15 |
| C | Candida albicans | 18 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components. Studies have shown that the presence of specific functional groups on the tetrahydroquinoline ring enhances its ability to interact with biological targets.
Key Findings in SAR Studies
- Substituent Effects : The methyl group on the phenoxy ring increases lipophilicity, enhancing cellular uptake.
- Tetrahydroquinoline Modifications : Variations in the nitrogen substituents have been linked to changes in cytotoxicity and selectivity towards cancer cells.
Case Study 1: Antitumor Efficacy in Vivo
A notable study investigated the in vivo antitumor efficacy of a similar tetrahydroquinoline derivative in a mouse model bearing human tumor xenografts. The compound demonstrated a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, supporting its role as an anticancer agent. The activation of these pathways was confirmed through Western blot analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
